
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile” is a chemical compound with the CAS Number: 831203-14-6 . It has a molecular weight of 215.02 and its IUPAC name is 2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere .Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known to participate in nucleophilic substitution reactions , which could lead to changes in the target molecules.
Biochemical Pathways
Given its role in organic synthesis , it’s plausible that it could influence a variety of biochemical pathways depending on the context of its use.
Result of Action
Given its role in organic synthesis , it’s likely that its effects would be highly context-dependent.
Action Environment
It’s known that this compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions could potentially affect its stability and efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile in lab experiments include its high potency and selectivity against certain enzymes. This compound also exhibits good solubility and stability, making it suitable for use in various assays. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile. These include:
1. Investigation of its potential applications in the treatment of other diseases, such as neurological disorders and infectious diseases.
2. Further optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity.
3. Development of analogs of this compound to improve its selectivity and potency against specific enzymes.
4. Investigation of its mechanism of action to better understand its biological effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in drug discovery and development. Its synthesis methods have been optimized to achieve high yields and purity, and it exhibits inhibitory activity against various enzymes involved in cellular processes. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile can be achieved using different methods, including the reaction of 2,3,5-tribromo-4-fluoropyridine with acetonitrile in the presence of a base. Another method involves the reaction of 5-bromo-2-fluoronicotinonitrile with benzyl bromide in the presence of a base. These methods have been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been found to exhibit promising anticancer activity against various cancer cell lines.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(5-bromo-2-fluoropyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)7(9)11-4-6/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYJFYMYJGEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

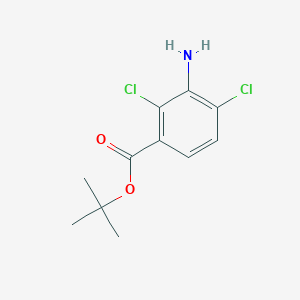
![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)
![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2783981.png)
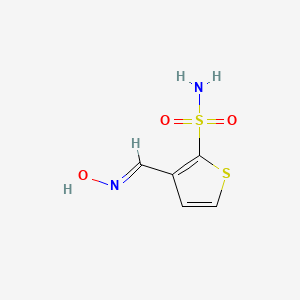
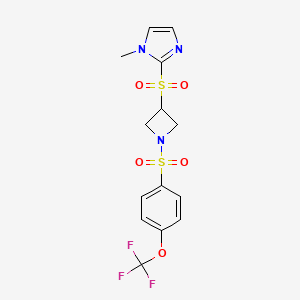
![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)


![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)
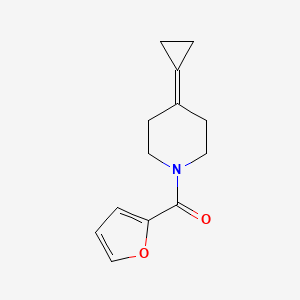
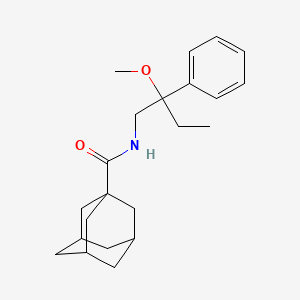

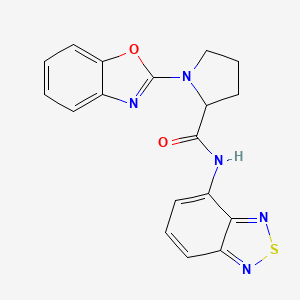
![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)